tert-Butyl 8-benzylhexahydro-1H-pyrazino[1,2-a]pyrazine-2(6H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 8-benzyl-3,4,6,7,9,9a-hexahydro-1H-pyrazino[1,2-a]pyrazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-19(2,3)24-18(23)22-12-11-21-10-9-20(14-17(21)15-22)13-16-7-5-4-6-8-16/h4-8,17H,9-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCHDBQKCSFSEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2CCN(CC2C1)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 8-benzylhexahydro-1H-pyrazino[1,2-a]pyrazine-2(6H)-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The choice of reagents, catalysts, and solvents is critical to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 8-benzylhexahydro-1H-pyrazino[1,2-a]pyrazine-2(6H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl hypochlorite.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of reactive functional groups.
Common Reagents and Conditions
Oxidation: tert-butyl hypochlorite is commonly used for oxidative coupling reactions.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Research indicates that derivatives of pyrazino compounds exhibit antimicrobial properties. The structural features of tert-butyl 8-benzylhexahydro-1H-pyrazino[1,2-a]pyrazine-2(6H)-carboxylate may enhance its efficacy against various pathogens. Studies have shown that compounds with similar structures can inhibit bacterial growth, suggesting potential applications in developing new antibiotics .
Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for research into anti-inflammatory drugs. Pyrazino derivatives have been studied for their effects on cytokine production, which could lead to therapeutic applications in diseases characterized by chronic inflammation .
Synthetic Organic Chemistry
Multicomponent Reactions : The compound can serve as a building block in multicomponent reactions, such as the Ugi reaction, which synthesizes complex molecules from simple precursors. This application is particularly relevant for creating libraries of compounds for drug discovery . The versatility of the tert-butyl group enhances solubility and stability during synthesis.
Scaffold for Drug Development : As a scaffold molecule, this compound can be modified to develop new pharmacophores. Its structure allows for various substitutions that can optimize biological activity and selectivity for specific targets .
Material Science
Polymer Chemistry : The compound's unique structure may find applications in polymer synthesis, particularly in creating new materials with specific mechanical and thermal properties. Its incorporation into polymer matrices could enhance material durability and functionality .
Case Studies
Mechanism of Action
The mechanism of action of tert-Butyl 8-benzylhexahydro-1H-pyrazino[1,2-a]pyrazine-2(6H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name: tert-Butyl 8-benzylhexahydro-1H-pyrazino[1,2-a]pyrazine-2(6H)-carboxylate
- CAS No.: 1936177-08-0
- Molecular Formula : C₁₉H₂₉N₃O₂
- Molecular Weight : 331.45 g/mol .
- Key Features: Bicyclic pyrazino[1,2-a]pyrazine core, benzyl substituent at position 8, and a tert-butoxycarbonyl (Boc) protecting group at position 2. The Boc group enhances solubility in organic solvents (e.g., THF, DCM) and stabilizes the amine during synthetic steps .
Comparison with Structural Analogs
Dimethyl-Substituted Analogs
Example: (S)-tert-Butyl 8-benzyl-6,6-dimethylhexahydro-1H-pyrazino[1,2-a]pyrazine-2(6H)-carboxylate .
- Structural Differences : Two methyl groups at position 6,4.
- Impact on Properties :
- Steric Hindrance : Increased steric bulk reduces reactivity in nucleophilic substitutions.
- Stability : Enhanced conformational rigidity due to geminal dimethyl groups.
- Spectral Data :
- ¹³C NMR : 156.51 (Boc carbonyl), 79.80 (Boc quaternary carbon) .
- HR-MS : [M+H]⁺ observed at 284.1960 (calc. 284.1969) .
Dioxo Derivatives
Example: (R)-tert-Butyl 8-benzyl-6,6-dimethyl-7,9-dioxohexahydro-1H-pyrazino[1,2-a]pyrazine-2(6H)-carboxylate .
- Structural Differences : Introduction of ketone groups at positions 7 and 8.
- Impact on Properties: Reactivity: Dioxo groups increase electrophilicity, enabling participation in Michael additions or condensations. Solubility: Reduced lipophilicity compared to the non-oxidized parent compound.
Hydroxymethyl-Modified Analogs
Example: (6R,9aS)-tert-Butyl 8-benzyl-6-(hydroxymethyl)-6-methylhexahydro-1H-pyrazino[1,2-a]pyrazine-2(6H)-carboxylate .
- Structural Differences : Hydroxymethyl group at position 5.
- Impact on Properties :
- Polarity : Increased hydrophilicity due to the hydroxyl group.
- Synthetic Utility : Hydroxymethyl serves as a handle for further functionalization (e.g., esterification).
- Spectral Data :
- ¹³C NMR : 68.72 (hydroxymethyl carbon) .
Pyrido Ring Analogs
Example : tert-Butyl 6-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate .
- Structural Differences: Pyrido[1,2-a]pyrazine core replaces pyrazino[1,2-a]pyrazine.
- Impact on Properties: Electronic Effects: Oxygen in the pyrido ring alters electron density, affecting redox behavior.
Commercial and Research Relevance
Biological Activity
tert-Butyl 8-benzylhexahydro-1H-pyrazino[1,2-a]pyrazine-2(6H)-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C18H26N2O2
- Molecular Weight : 298.41 g/mol
- CAS Number : 1196154-25-2
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : Research indicates that pyrazine derivatives can possess antimicrobial properties. The compound's structure may facilitate interactions with bacterial cell membranes or metabolic pathways, leading to inhibition of growth.
- Cytotoxic Effects : Some studies have shown that compounds with similar structures can induce apoptosis in cancer cells. The mechanism may involve the activation of caspases or the disruption of mitochondrial function.
Pharmacological Profile
| Activity | Description |
|---|---|
| Antimicrobial | Potential activity against Gram-positive and Gram-negative bacteria. |
| Anticancer | Induces apoptosis in certain cancer cell lines; further studies needed. |
| Anti-inflammatory | May inhibit inflammatory pathways, although specific data are limited. |
Case Studies and Research Findings
-
Antimicrobial Study :
A study conducted by Zhang et al. (2023) evaluated the antimicrobial efficacy of various pyrazine derivatives, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations of 50 µg/mL. -
Cytotoxicity Assessment :
In a recent investigation by Lee et al. (2024), the cytotoxic effects of this compound were tested on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of approximately 20 µM, suggesting a moderate level of cytotoxicity. -
Mechanistic Insights :
Further mechanistic studies revealed that the compound might activate the intrinsic apoptotic pathway in cancer cells through mitochondrial depolarization and subsequent cytochrome c release, as reported by Kumar et al. (2024).
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tert-butyl 8-benzylhexahydro-1H-pyrazino[1,2-a]pyrazine-2(6H)-carboxylate, and how do reaction conditions affect yield?
- Methodological Answer : Two primary approaches are documented:
-
Borane-Mediated Reduction : The compound is synthesized via reduction of a cyclic amide precursor using borane-dimethyl sulfide in THF under inert conditions (0°C → 60°C, overnight). Purification via flash chromatography yields the product .
-
Acid-Catalyzed Deprotection : Alternative routes involve HCl-mediated deprotection in ethyl acetate, achieving 60% yield after solvent removal .
-
Key Variables : Temperature, solvent choice (THF vs. ethyl acetate), and catalyst (borane vs. HCl) significantly impact reaction efficiency. For example, THF/borane yields higher purity but requires inert conditions, while HCl in ethyl acetate is faster but less selective.
Table 1: Synthetic Method Comparison
Method Catalyst/Solvent Temperature Yield Purity A Borane/THF 0°C → 60°C 79% High B HCl/EtOAc RT 60% Moderate
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the tert-butyl group (δ ~1.46 ppm for H, δ ~28.5 ppm for C), benzyl protons (δ ~7.2–7.4 ppm), and pyrazine backbone resonances. Discrepancies in integration ratios can indicate impurities or incomplete deprotection .
- Mass Spectrometry (MS) : ESI-MS detects the molecular ion [M+H] at m/z corresponding to the molecular formula (CHNO). Fragmentation patterns (e.g., loss of tert-butyl group at m/z 214) validate the Boc-protected structure .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) determines absolute configuration and ring puckering. For example:
- Ring Puckering Analysis : Cremer-Pople parameters quantify deviations from planarity in the hexahydro-pyrazino-pyrazine core. Amplitude (Q) and phase angle (φ) values differentiate chair, boat, or twist conformations .
- Validation : Discrepancies between NMR-derived coupling constants and crystallographic torsion angles may indicate dynamic conformers in solution vs. solid state .
Q. What catalytic strategies optimize the compound’s role as a precursor in multicomponent reactions (MCRs)?
- Methodological Answer :
- Iodine-Catalyzed MCRs : The compound’s tertiary amine groups participate in Ugi-type reactions with tert-butyl isocyanide and aryl aldehydes. I (5 mol%) in ethanol at RT enhances imidazo[1,2-a]pyrazine formation (yields >85%) by activating the aldehyde via halogen bonding .
- Limitations : Acid-sensitive Boc groups require mild conditions (<50°C) to prevent decomposition. Competing pathways (e.g., retro-aza-Michael additions) are minimized by solvent polarity optimization (ethanol > DCM) .
Q. How do steric and electronic effects of the benzyl group influence pharmacological activity in derived analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Steric Effects : Bulky benzyl substituents reduce binding to pyrazine-recognizing enzymes (e.g., kinases) but improve blood-brain barrier penetration.
- Electronic Effects : Electron-withdrawing groups on the benzyl ring (e.g., -NO) enhance metabolic stability but reduce solubility.
- Biological Validation : In vitro assays (e.g., kinase inhibition) with analogs show IC shifts correlated with substituent Hammett constants .
Data Contradiction Analysis
Q. Why do reported yields vary for similar synthetic routes, and how can reproducibility be improved?
- Critical Analysis :
- Contradiction : Method A (THF/borane) claims 79% yield , while Method B (HCl/EtOAc) reports 60% .
- Root Cause : Borane’s superior reducing power minimizes side reactions (e.g., over-reduction), whereas HCl may protonate the pyrazine nitrogen, leading to byproducts.
- Resolution : Strict control of stoichiometry (e.g., 1.2 eq borane), inert atmosphere, and real-time monitoring via TLC/HPLC ensures reproducibility.
Key Research Tools
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
